4-Aminoquinaldine: A Technical Guide for Researchers and Drug Development Professionals
4-Aminoquinaldine: A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Aminoquinaldine (also known as 2-methyl-4-quinolinamine), a heterocyclic aromatic compound with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the compound's properties, synthesis, and biological activities.
Core Properties of 4-Aminoquinaldine
4-Aminoquinaldine is a solid, appearing as a powder, with a molecular formula of C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol .[1][2] It is a versatile scaffold used in the synthesis of various biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Aminoquinaldine is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [1][2] |
| Molecular Weight | 158.20 g/mol | [1][2] |
| CAS Number | 6628-04-2 | [1][2] |
| Appearance | Powder | [1][2] |
| Melting Point | 162-166 °C | [1][2] |
| Boiling Point | 333 °C | [1][2] |
| Enthalpy of Sublimation (ΔsubH°) | 115.30 ± 0.80 kJ/mol | [3] |
| LogP (Octanol/Water Partition Coefficient) | 2.125 | |
| Water Solubility (log₁₀WS) | -3.15 mol/L | [3] |
Spectroscopic Data
The structural identity of 4-Aminoquinaldine can be confirmed through various spectroscopic techniques. A summary of available data is provided below.
| Spectroscopic Technique | Key Data and Observations | Source |
| 1H NMR | Spectra available in public databases. | [4] |
| 13C NMR | Spectra available in public databases. | [4] |
| FTIR | Spectra available in public databases. | [4] |
| Mass Spectrometry (GC-MS) | Spectra available in public databases. | [4] |
Synthesis and Purification
The synthesis of 4-Aminoquinaldine and its derivatives often involves the nucleophilic aromatic substitution of a leaving group, typically chlorine, at the 4-position of the quinaldine (B1664567) ring.
General Synthesis Protocol: Nucleophilic Aromatic Substitution
This protocol describes a general method for the synthesis of 4-aminoquinoline (B48711) derivatives, which can be adapted for 4-Aminoquinaldine.
Materials:
-
Amine source (e.g., ammonia, ammonium (B1175870) salt, or a protected amine)
-
Solvent (e.g., N-methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (B87167) (DMSO))
-
Base (e.g., potassium carbonate, triethylamine)
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-methylquinoline and the amine source in the chosen solvent.
-
Add the base to the reaction mixture.
-
Heat the mixture to a temperature ranging from 120°C to 180°C. The reaction time can vary from a few hours to overnight, depending on the specific reactants and temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction mixture, which typically involves dilution with water and extraction with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol: Column Chromatography
Due to the basic nature of the amino group, purification by silica (B1680970) gel chromatography can be challenging. The following is a general protocol for the purification of basic amino compounds.
Materials:
-
Crude 4-Aminoquinaldine
-
Silica gel (or alternative stationary phase like alumina)
-
Mobile phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The addition of a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.5-1%) to the mobile phase is often necessary to prevent peak tailing.
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pack a glass column with the slurry, ensuring even packing.
-
Dissolve the crude 4-Aminoquinaldine in a minimal amount of the mobile phase.
-
Load the sample onto the top of the column.
-
Begin elution with the mobile phase, gradually increasing the polarity to elute the compound.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Aminoquinaldine.
Biological Activities and Mechanism of Action
4-Aminoquinaldine and its derivatives have garnered significant interest due to their broad spectrum of biological activities, including antiprotozoal and anticancer effects.[5]
Antileishmanial Activity
Derivatives of 4-Aminoquinaldine have shown potent activity against Leishmania donovani, the causative agent of visceral leishmaniasis.[6] These compounds are effective against both promastigote and amastigote stages of the parasite.[6]
The proposed mechanism of action involves the induction of apoptosis in the parasite.[6] This is believed to occur through the generation of reactive oxygen species (ROS), leading to oxidative stress, disruption of the mitochondrial membrane potential, and ultimately, parasite death.[6][7]
Anticancer Activity
Recent studies have also highlighted the potential of 4-aminoquinoline derivatives as anticancer agents.[8] Some derivatives have exhibited significant antiproliferative effects against cancer cell lines, with potencies comparable to or even exceeding that of the standard chemotherapy drug doxorubicin.[8] The mechanism of action in cancer cells is also thought to involve the induction of apoptosis, potentially through the generation of ROS and subsequent oxidative stress.[8]
Experimental Workflows and Signaling Pathways
Experimental Workflow for Antiprotozoal Drug Screening
The following diagram illustrates a typical workflow for the screening and evaluation of compounds like 4-Aminoquinaldine for antiprotozoal activity.
Caption: A generalized workflow for the discovery and evaluation of antiprotozoal compounds.
Proposed Apoptotic Signaling Pathway
The diagram below illustrates the proposed mechanism of 4-Aminoquinaldine-induced apoptosis, initiated by the generation of reactive oxygen species.
Caption: Proposed intrinsic apoptosis pathway induced by 4-Aminoquinaldine via ROS generation.
Conclusion
4-Aminoquinaldine is a valuable scaffold in medicinal chemistry with demonstrated potential in the development of novel antiprotozoal and anticancer agents. Its mechanism of action, primarily through the induction of apoptosis via oxidative stress, presents a promising avenue for therapeutic intervention. This technical guide provides a foundational resource for researchers to further explore the synthesis, properties, and therapeutic applications of 4-Aminoquinaldine and its derivatives.
References
- 1. 4-アミノキナルジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Aminoquinaldine 98 6628-04-2 [sigmaaldrich.com]
- 3. 4-Aminoquinaldine (CAS 6628-04-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of safe and orally effective 4-aminoquinaldine analogues as apoptotic inducers with activity against experimental visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminoquinoline Derivatives as Potential Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminoquinaldine | 6628-04-2 | Benchchem [benchchem.com]
